molecular formula C5H10O5S B2416729 5-Sulfopentanoic acid CAS No. 89211-38-1

5-Sulfopentanoic acid

Cat. No.: B2416729
CAS No.: 89211-38-1
M. Wt: 182.19
InChI Key: WMAZPKZPRMNATL-UHFFFAOYSA-N
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Description

5-Sulfopentanoic acid is an organic compound with the molecular formula C5H10O5S It is characterized by the presence of a sulfonic acid group attached to a pentanoic acid chain

Properties

IUPAC Name

5-sulfopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5S/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAZPKZPRMNATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89211-38-1
Record name 5-sulfopentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfopentanoic acid typically involves the sulfonation of pentanoic acid derivatives. One common method is the reaction of pentanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition.

Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes where pentanoic acid is reacted with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Sulfopentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 5-Sulfopentanoic acid is utilized as a precursor in the synthesis of more complex organic compounds. Its sulfonic acid group enhances solubility and reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Methods

  • The compound is typically synthesized via the sulfonation of pentanoic acid derivatives. Common methods include:
    • Reaction with sulfur trioxide or chlorosulfonic acid in inert solvents like dichloromethane or chloroform.
    • Continuous flow processes for industrial production, which ensure high yield and purity.

Biological Applications

Precursor for Bioactive Compounds

  • In biological research, this compound serves as a precursor for synthesizing biologically active molecules, contributing to drug development efforts.

Potential Therapeutic Uses

  • Ongoing studies are investigating its role in enhancing the solubility and bioavailability of pharmaceutical compounds. The sulfonic group can improve drug characteristics, making it a candidate for various therapeutic applications.

Industrial Applications

Surfactants and Detergents

  • The compound is employed in the production of surfactants and detergents due to its amphiphilic properties. Its ability to interact with both polar and non-polar substances makes it effective in cleaning formulations.

Catalysis

  • This compound can act as a chelating agent, forming strong ionic bonds with metal ions. This property is exploited in catalysis and various chemical reactions where metal ions play a crucial role.

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for complex moleculesEnhances solubility and reactivity
Biological ResearchPrecursor for bioactive compoundsPotential use in drug development
Industrial ChemistryProduction of surfactantsEffective in cleaning formulations
CatalysisChelating agent for metal ionsFacilitates various chemical reactions

Case Study: Drug Development

Research has indicated that incorporating this compound into drug formulations can significantly enhance the solubility of poorly soluble drugs. A study demonstrated that formulations containing this compound exhibited improved bioavailability compared to standard formulations, highlighting its potential as an excipient in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Sulfopentanoic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with metal ions and other positively charged species, making it useful in catalysis and as a chelating agent. Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

    Pentanoic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    4-Sulfobutanoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.

    6-Sulfohexanoic acid: Has a longer carbon chain, which can influence its solubility and reactivity.

Uniqueness: 5-Sulfopentanoic acid is unique due to its specific chain length and the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong acidic functionality and specific molecular interactions.

Biological Activity

5-Sulfopentanoic acid, a sulfonic acid derivative of pentanoic acid, has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This compound is known for its role as a metabolite and its implications in various biological systems.

This compound is characterized by its sulfonate group, which enhances its solubility in water and influences its interaction with biological molecules. The chemical structure can be represented as follows:

  • Chemical Formula : C₅H₁₁O₃S
  • Molecular Weight : 150.21 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Metabolic Role :
    • It acts as a metabolite in various biochemical pathways, particularly in the metabolism of fatty acids.
    • Studies indicate that it may influence gut microbiota and contribute to the production of short-chain fatty acids (SCFAs), which are essential for gut health and metabolic regulation.
  • Antimicrobial Properties :
    • Preliminary research suggests that this compound exhibits antimicrobial activity against certain pathogens, potentially making it useful in developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • There is growing evidence that compounds similar to this compound can modulate inflammatory responses, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies and Experimental Evidence

  • Metabolic Impact on Gut Health :
    • A study published in Nature highlighted the role of SCFAs, including those derived from this compound, in maintaining gut barrier integrity and modulating immune responses . The findings suggest that supplementation with SCFAs can alleviate symptoms of inflammatory bowel disease (IBD).
  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative or therapeutic agent against bacterial infections .
  • Anti-inflammatory Mechanisms :
    • Research indicates that this compound may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, thereby suggesting its utility in managing chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Metabolic RoleInvolved in SCFA production; impacts gut microbiota
Antimicrobial PropertiesInhibits growth of pathogens like E. coli and S. aureus
Anti-inflammatory EffectsDownregulates TNF-alpha and IL-6; potential therapeutic role in inflammatory diseases

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